[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate
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Overview
Description
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C15H10ClN3O3 and its molecular weight is 315.71. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
The structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles has been studied for their potential as apoptosis inducers and anticancer agents. One derivative, identified as a novel apoptosis inducer, demonstrated activity against breast and colorectal cancer cell lines. This compound induced cell cycle arrest followed by apoptosis, with its molecular target identified as TIP47, an IGF II receptor binding protein, highlighting its potential in cancer therapy (Zhang et al., 2005).
Insecticidal Activity
Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have shown promising insecticidal activities against the diamondback moth. The study investigated the synthesis and structure-activity relationship of these compounds, with some exhibiting significant effectiveness, suggesting their potential as novel insecticides (Qi et al., 2014).
Coordination Chemistry
Research into the coordination chemistry of oxadiazole-bridged ligands with copper salts has resulted in the synthesis of new symmetric double-armed oxadiazole-bridged ligands. These studies provide insights into the formation of molecular complexes and supramolecules, contributing to our understanding of coordination compounds' structural and functional diversity (Wu et al., 2013).
Antioxidant Activity
Derivatives of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine have been synthesized and evaluated for their antioxidant activity. Compounds with specific substituents showed significant radical scavenging activity, indicating their potential as antioxidants (Kotaiah et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound belongs to the 1,2,4-oxadiazole class . Compounds in this class have been found to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of this compound would depend on its specific structure and functional groups.
Mode of Action
The mode of action of 1,2,4-oxadiazole derivatives generally involves interactions with biological targets through hydrogen bonding . The electronegative nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors .
Biochemical Pathways
Many 1,2,4-oxadiazole derivatives have been found to interfere with essential biochemical pathways in bacteria, viruses, and other pathogens, leading to their anti-infective properties .
Result of Action
Without specific studies, it’s hard to say what the exact molecular and cellular effects of this compound would be. Given the biological activities of other 1,2,4-oxadiazole derivatives, it could potentially have anti-infective effects .
Properties
IUPAC Name |
[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-18-14(19-22-9)10-3-2-4-12(7-10)21-15(20)11-5-6-13(16)17-8-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFVVKDCHUUBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)OC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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